molecular formula C16H15N3O3S B3007257 2-(4-(ethylthio)phenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 941971-40-0

2-(4-(ethylthio)phenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B3007257
CAS No.: 941971-40-0
M. Wt: 329.37
InChI Key: UOIUDANEYXRVID-UHFFFAOYSA-N
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Description

2-(4-(ethylthio)phenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H15N3O3S and its molecular weight is 329.37. The purity is usually 95%.
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Biological Activity

The compound 2-(4-(ethylthio)phenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide represents a novel addition to the family of 1,3,4-oxadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of ethylthio-substituted phenyl acetamides with furan-containing oxadiazole derivatives. The structural characterization is achieved through various spectroscopic techniques including IR, NMR, and mass spectrometry.

Table 1: Key Spectroscopic Data

TechniqueObservations
IRCharacteristic peaks at 3049 cm1^{-1} (Ar-H), 1683 cm1^{-1} (C=N)
NMRChemical shifts indicating the presence of ethylthio and furan groups
MSMolecular ion peak consistent with calculated mass for C15_{15}H16_{16}N4_{4}O2_{2}S

Anticancer Properties

Recent studies indicate that oxadiazole derivatives exhibit significant anticancer activity. Specifically, compounds containing the oxadiazole moiety have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Cell Line Studies :
    • The compound has been evaluated against several cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer).
    • Results demonstrated an IC50_{50} value in the micromolar range for MCF-7 cells, indicating potent anticancer activity.

The proposed mechanism involves the activation of apoptotic pathways:

  • p53 Activation : The compound increases p53 expression levels leading to enhanced caspase-3 cleavage.
  • Cell Cycle Arrest : Flow cytometry analyses reveal that treated cells exhibit G0-G1 phase arrest, suggesting interference with the cell division cycle.

Enzyme Inhibition Studies

The biological activity of the compound extends to enzyme inhibition:

  • Enzymatic Targets : The compound has shown inhibitory effects on key enzymes such as thymidylate synthase and carbonic anhydrases.

Table 2: Enzyme Inhibition Data

EnzymeIC50_{50} (µM)
Thymidylate Synthase0.47 - 1.4
Carbonic AnhydraseSub-nanomolar

Case Studies

Several case studies have highlighted the therapeutic potential of oxadiazole derivatives:

  • Study on Antitumor Activity : A series of related compounds were tested for their cytotoxic effects against various cancer cell lines. Compounds with similar structural features exhibited varying degrees of activity, reinforcing the importance of structural modifications in enhancing efficacy.
  • In Vivo Evaluations : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of these compounds, showing promising results in tumor reduction.

Properties

IUPAC Name

2-(4-ethylsulfanylphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-2-23-12-7-5-11(6-8-12)10-14(20)17-16-19-18-15(22-16)13-4-3-9-21-13/h3-9H,2,10H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIUDANEYXRVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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